Cas no 2097864-71-4 (1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one)

1-{3-(Pyridazin-3-yl)aminoazetidin-1-yl}-2-{3-(trifluoromethyl)phenyl}ethan-1-one is a specialized organic compound featuring a pyridazine-azetidine hybrid scaffold coupled with a trifluoromethylphenyl moiety. This structure confers unique physicochemical properties, including enhanced binding affinity and metabolic stability, making it a promising candidate for pharmaceutical research. The trifluoromethyl group improves lipophilicity and bioavailability, while the azetidine ring contributes to conformational rigidity, potentially optimizing target interactions. Its well-defined synthetic route allows for scalable production with high purity. This compound is particularly relevant in medicinal chemistry for the development of enzyme inhibitors or receptor modulators, where its balanced polarity and steric profile offer advantages in drug design.
1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one structure
2097864-71-4 structure
Product name:1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one
CAS No:2097864-71-4
MF:C16H15F3N4O
MW:336.311713457108
CID:6231947
PubChem ID:126853378

1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one
    • 2097864-71-4
    • 1-[3-(pyridazin-3-ylamino)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
    • F6550-6271
    • 1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
    • AKOS032461588
    • Inchi: 1S/C16H15F3N4O/c17-16(18,19)12-4-1-3-11(7-12)8-15(24)23-9-13(10-23)21-14-5-2-6-20-22-14/h1-7,13H,8-10H2,(H,21,22)
    • InChI Key: JJXPJFYTNPPZRT-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)CC(N1CC(C1)NC1=CC=CN=N1)=O)(F)F

Computed Properties

  • Exact Mass: 336.11979560g/mol
  • Monoisotopic Mass: 336.11979560g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 440
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.1Ų
  • XLogP3: 2

1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6550-6271-40mg
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
2097864-71-4
40mg
$140.0 2023-09-08
Life Chemicals
F6550-6271-50mg
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
2097864-71-4
50mg
$160.0 2023-09-08
Life Chemicals
F6550-6271-1mg
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
2097864-71-4
1mg
$54.0 2023-09-08
Life Chemicals
F6550-6271-15mg
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
2097864-71-4
15mg
$89.0 2023-09-08
Life Chemicals
F6550-6271-25mg
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
2097864-71-4
25mg
$109.0 2023-09-08
Life Chemicals
F6550-6271-10mg
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
2097864-71-4
10mg
$79.0 2023-09-08
Life Chemicals
F6550-6271-3mg
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
2097864-71-4
3mg
$63.0 2023-09-08
Life Chemicals
F6550-6271-10μmol
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
2097864-71-4
10μmol
$69.0 2023-09-08
Life Chemicals
F6550-6271-30mg
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
2097864-71-4
30mg
$119.0 2023-09-08
Life Chemicals
F6550-6271-20μmol
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
2097864-71-4
20μmol
$79.0 2023-09-08

1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one Related Literature

Additional information on 1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one

Recent Advances in the Study of 1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one (CAS: 2097864-71-4)

The compound 1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one (CAS: 2097864-71-4) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique azetidine and pyridazine moieties, has attracted significant attention due to its potential therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and kinase inhibition. Recent studies have explored its pharmacological properties, synthetic pathways, and biological activities, shedding light on its mechanism of action and therapeutic potential.

One of the key findings from recent research is the compound's ability to selectively inhibit specific kinases involved in inflammatory and oncogenic pathways. In vitro studies have demonstrated its high affinity for certain kinase targets, with IC50 values in the nanomolar range. This selectivity is attributed to the trifluoromethylphenyl group, which enhances binding affinity and stability. Furthermore, the pyridazine moiety has been shown to play a critical role in mediating interactions with the kinase active site, making it a valuable scaffold for further drug development.

Another area of interest is the compound's potential as a modulator of PPIs, which are often considered challenging targets for small-molecule drugs. Recent structural studies have revealed that the azetidine ring in 1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one facilitates binding to hydrophobic pockets on protein surfaces, thereby disrupting undesirable interactions. This property has been leveraged in the design of novel therapeutics for diseases such as cancer and autoimmune disorders, where aberrant PPIs are a hallmark.

In addition to its biological activities, significant progress has been made in the synthetic chemistry of this compound. Recent publications have described optimized synthetic routes that improve yield and purity, making it more accessible for preclinical and clinical studies. These advancements have also enabled the exploration of structural analogs, which could further enhance the compound's pharmacological profile. For instance, modifications to the pyridazine or azetidine rings have been shown to alter selectivity and potency, providing a rich avenue for structure-activity relationship (SAR) studies.

Despite these promising developments, challenges remain in the clinical translation of 1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. However, the compound's unique structural features and demonstrated biological activities position it as a compelling candidate for future drug discovery efforts. Ongoing studies are expected to provide deeper insights into its therapeutic potential and pave the way for its application in treating complex diseases.

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd